(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.: 911372-77-5
Cat. No.: VC7538770
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911372-77-5 |
---|---|
Molecular Formula | C11H16ClNO |
Molecular Weight | 213.71 |
IUPAC Name | (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 |
Standard InChI Key | DGIFWWPVOFOTLY-RFVHGSKJSA-N |
SMILES | COC1=CC2=C(C=C1)C(CCC2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Characteristics
The compound’s molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . Its IUPAC name, (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, reflects its stereochemistry at the 1-position, which is critical for its interactions with biological targets . Key structural identifiers include:
Property | Value | Source Citation |
---|---|---|
CAS Registry Number | 911372-77-5 | |
InChI | InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 | |
InChIKey | DGIFWWPVOFOTLY-RFVHGSKJSA-N | |
SMILES | COC1=CC2=C(C=C1)C@@HN.Cl |
The tetrahydronaphthalene core adopts a partially saturated structure, reducing aromaticity while retaining planar regions for π-π interactions . The (R)-configuration at the 1-position influences its binding affinity to chiral receptors, such as serotonin and dopamine transporters .
Physicochemical Properties
Stability and Solubility
The compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder . Its hydrochloride salt form improves aqueous solubility, with recommended storage at 2–7°C to prevent degradation . Key physicochemical parameters include:
Property | Value | Source Citation |
---|---|---|
Melting Point | Not explicitly reported | |
Boiling Point | ~300.9°C (estimated) | |
Flash Point | 140.8°C | |
LogP (Partition Coeff) | Data unavailable | – |
Solubility in organic solvents (e.g., ethanol, DMSO) is higher than in water, though exact values remain unspecified .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step processes, often starting from tetralone precursors. A generalized approach includes:
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Methoxy Introduction: Electrophilic substitution on tetralin derivatives to install the methoxy group at the 6-position .
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Amination: Reductive amination or catalytic hydrogenation to introduce the primary amine group .
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Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic methods to isolate the (R)-isomer .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity .
Applications in Research
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing dopamine receptor ligands and serotonin reuptake inhibitors . Its chiral center allows for structure-activity relationship (SAR) studies to optimize binding kinetics .
Material Science
Crystallographic studies of its hydrochloride salt have explored non-linear optical (NLO) properties, though applications in this field are preliminary .
Precaution | Recommendation |
---|---|
Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |
Ventilation | Use in a fume hood |
Storage | 2–7°C in a tightly sealed container |
First Aid | Rinse eyes/skin with water; seek medical help |
Comparative Analysis with Structural Analogs
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